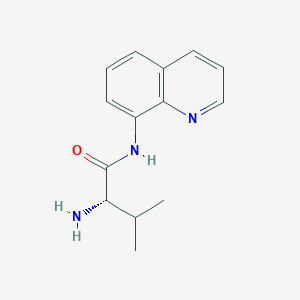
(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives, including this compound, often involves the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance efficiency and sustainability . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring or the amino group .
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: Shares the quinoline structure but lacks the butanamide group.
2-Aminoquinoline: Similar structure but with different substituents on the quinoline ring.
Uniqueness
The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
863596-00-3 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C14H17N3O/c1-9(2)12(15)14(18)17-11-7-3-5-10-6-4-8-16-13(10)11/h3-9,12H,15H2,1-2H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
YPANYSTUIVQMDK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


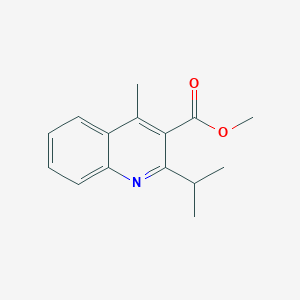
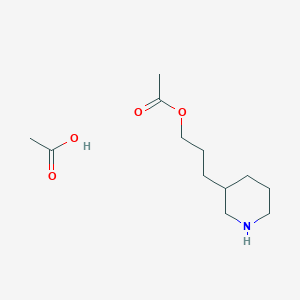
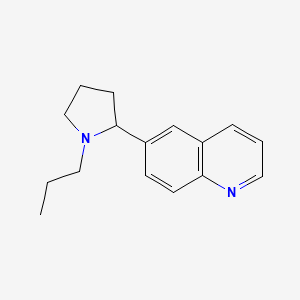
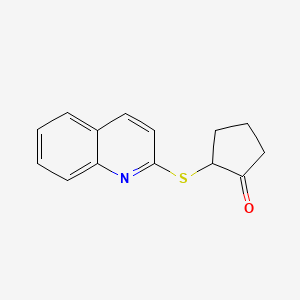
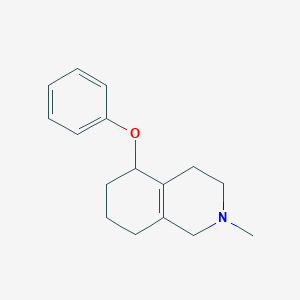
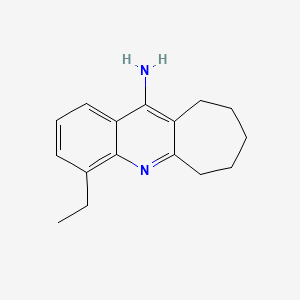
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
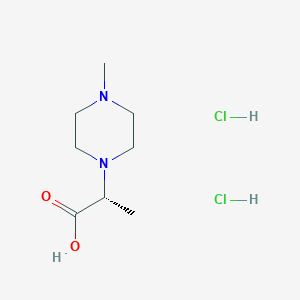
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

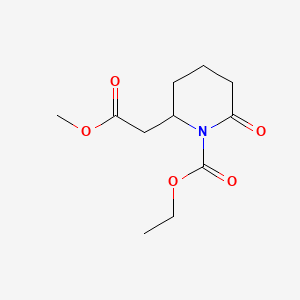
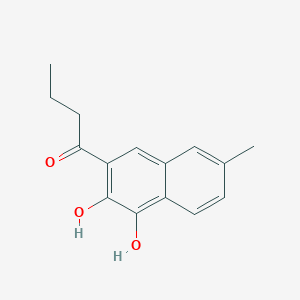
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)

